Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of allyl-containing piperazine derivatives has been explored in various studies. In one such study, novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones were synthesized with high yields through the reaction of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl) ethanones with allyl bromide and triethylamine in acetonitrile under a nitrogen atmosphere. This process was characterized by spectral data, including FT-IR, 1H NMR, 13C NMR, and HSQC, to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The study of molecular structures, particularly through crystallization, can reveal important information about the hydrogen-bonding networks within compounds. For instance, the synthesis of a 1,4-piperazine-2,5-dione derivative resulted in polymorphic crystalline forms. These forms were analyzed using single-crystal X-ray analysis to determine the different hydrogen-bonding networks present. Additionally, mass spectrometric and nuclear magnetic resonance spectroscopic techniques were employed to study the association of this piperazinedione in solution, using the solid-state structures as models for solution aggregation. The association constants derived from the NMR data were consistent with those of other cyclic cis amides in a chloroform solvent .
Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves multiple steps and can be optimized for better yields. For example, the synthesis of 4-[4-(5-oxo-1,5-dihydro-[1,2,4]triazoyl-4-yl)phenyl]piperazine-1-carboxylic t-butyl ester, a key intermediate of triazole antifungal agents, was improved by optimizing the reaction conditions. The process included Boc protection, reduction of the nitro group, acylation, hydrazinolysis, and cyclization. The improved synthesis resulted in a more convenient operation and purification process without the need for chromatography, and the overall yield was increased from 39.10% to 71.94% .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate," they do provide insight into the properties of related compounds. The antimicrobial activity of the synthesized allyl-containing piperazine derivatives was evaluated, and some compounds were found to be as potent as or more effective than conventional medicines . The physical properties, such as polymorphism, were also studied in the context of crystalline forms of a piperazine derivative, which can have implications for the solubility and stability of the compound .
Scientific Research Applications
Synthesis and Biochemical Significance
Piperazine derivatives, including those structurally related to the specified compound, are highlighted for their significance in developing ligands for D2-like receptors, which are critical in the pharmacology of antipsychotic agents. The synthesis of these derivatives emphasizes the role of arylalkyl substituents in enhancing the potency and selectivity for these receptors, underscoring the importance of structural specificity in medicinal chemistry (Sikazwe et al., 2009).
Therapeutic Applications
The exploration of piperazine and its analogues extends to a wide range of therapeutic uses, as outlined in a comprehensive patent review. This review encapsulates the versatility of piperazine as a core scaffold in drug design, presenting it in various therapeutic contexts such as anticancer, antipsychotic, antidepressant, and anti-inflammatory agents. The flexibility of the piperazine scaffold allows for significant modifications, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules (Rathi et al., 2016).
Drug Design and Mechanistic Insights
Further examination of piperazine derivatives in the context of anticancer properties highlights their role in apoptosis induction, generation of reactive oxygen species, and modulation of multi-drug resistance. These mechanistic insights are critical for understanding the cellular pathways targeted by these compounds, offering a basis for rational drug design aimed at enhancing therapeutic efficacy while minimizing adverse effects (Hossain et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
prop-2-enyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BN2O4/c1-6-15-25-18(24)23-13-11-22(12-14-23)17-9-7-16(8-10-17)21-26-19(2,3)20(4,5)27-21/h6-10H,1,11-15H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPCQWNCEFXZGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592138 |
Source
|
Record name | Prop-2-en-1-yl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate | |
CAS RN |
1073354-49-0 |
Source
|
Record name | Prop-2-en-1-yl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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